molecular formula C9H20N2O B13635773 3-(1-Aminopentan-2-yl)pyrrolidin-3-ol

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol

Cat. No.: B13635773
M. Wt: 172.27 g/mol
InChI Key: GDSYBEIVALLSJE-UHFFFAOYSA-N
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Description

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol is a pyrrolidine derivative characterized by a hydroxyl group at the 3-position of the pyrrolidine ring and a branched aminopentyl substituent. This compound is listed under high-quality pyrrolidines used in pharmaceutical and fine chemical research, though commercial availability is discontinued as of 2025 .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(1-aminopentan-2-yl)pyrrolidin-3-ol

InChI

InChI=1S/C9H20N2O/c1-2-3-8(6-10)9(12)4-5-11-7-9/h8,11-12H,2-7,10H2,1H3

InChI Key

GDSYBEIVALLSJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN)C1(CCNC1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopentan-2-yl)pyrrolidin-3-ol typically involves the reaction of N-substituted piperidines. One method includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation . This domino process allows for the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of drugs, dyes, and pigments .

Scientific Research Applications

3-(1-Aminopentan-2-yl)pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Aminopentan-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with various biological targets, contributing to its biological activity . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrrolidine derivatives and their structural/functional distinctions:

Compound Name Substituents/Modifications Key Features Reference
3-(1-Aminopentan-2-yl)pyrrolidin-3-ol 3-hydroxy, 1-aminopentan-2-yl branch Branched aliphatic amine; potential for enhanced solubility and flexibility
1a/1b (Phenylethyl-pyrrolidin-3-ol) 3-hydroxy, 1-(2-phenylethyl) Aromatic substituent; likely increased lipophilicity
(3R,4R)-(Hydroxymethyl)pyrrolidin-3-ol 3-hydroxy, 4-hydroxymethyl Dihydroxy structure; improved water solubility
3-(Pyrrolidin-3-yl)prop-2-en-1-ol Propenyl chain at pyrrolidine-3-position Unsaturated chain; enhanced rigidity and reactivity
1,2,3-Trisubstituted pyrrolidin-3-ol Multiple substituents (unspecified) Complex stereochemistry; lower synthetic yield (1.6%)

Key Observations :

  • Lipophilicity vs. Solubility : The phenylethyl group in compounds 1a/1b () introduces aromaticity, favoring membrane permeability but reducing aqueous solubility. In contrast, the hydroxymethyl group in (3R,4R)-(hydroxymethyl)pyrrolidin-3-ol enhances hydrophilicity, making it suitable for aqueous-phase applications like DNA synthesis .
  • Stereochemical Complexity: The trisubstituted pyrrolidin-3-ol () highlights challenges in enantioselective synthesis, with low overall yields (1.6%) due to competing minor products. This contrasts with the simpler substitution pattern of the target compound, which may offer more straightforward synthetic routes.
  • Functional Group Reactivity: The propenyl chain in 3-(Pyrrolidin-3-yl)prop-2-en-1-ol introduces a double bond, enabling click chemistry or Michael addition reactions, which are absent in the saturated aminopentyl chain of the target compound .

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